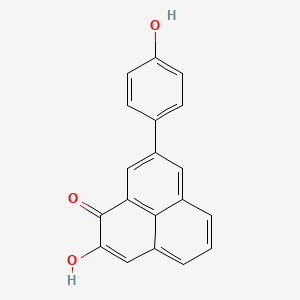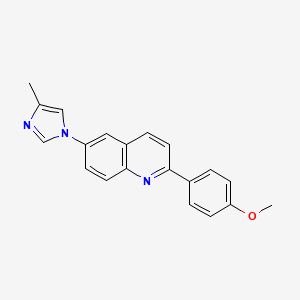![molecular formula C13H14O3 B13856653 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid is an aromatic ether that is phenoxyacetic acid in which the phenyl ring is substituted by a 2-methylidenebutanoyl group at position 4. This compound is known for its role as a loop diuretic used to treat high blood pressure resulting from diseases such as congestive heart failure, liver failure, and kidney failure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid involves multiple steps. One common method starts with the construction of the basic aromatic structure, followed by its conversion into the desired compound. For example, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into this compound and derivatives in up to five steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one of the widely-applied methods for carbon–carbon bond formation in the synthesis of such compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted products.
Aplicaciones Científicas De Investigación
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid involves its role as a loop diuretic. It acts on the ascending loop of Henle in the kidney to inhibit ion transport, leading to increased urine production and reduced blood pressure. The compound also inhibits the enzyme glutathione S-transferase, which plays a role in detoxification processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: An organic compound containing a phenyl functional group and a carboxylic acid functional group.
Phenylacetone: A mono-substituted benzene derivative used in the manufacture of methamphetamine and amphetamine.
Uniqueness
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid is unique due to its specific substitution pattern and its role as a loop diuretic. Unlike phenylacetic acid and phenylacetone, this compound has a distinct mechanism of action and specific applications in medicine and biology.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
2-[4-(2-methylidenebutanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14O3/c1-3-9(2)13(16)11-6-4-10(5-7-11)8-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) |
Clave InChI |
APLNNYQEIPHZKD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C)C(=O)C1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)

![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)


![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)
![[(2S,3R,4R,5S)-5-benzoyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] benzoate](/img/structure/B13856628.png)




![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
